Bienvenue dans la boutique en ligne BenchChem!

3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-YL)propan-1-OL

αvβ3 integrin antagonist synthetic intermediate alcohol vs. acid activation

3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propan-1-ol (CAS 669076-64-6; MFCD20684628) is a heterocyclic building block belonging to the 1,8-naphthyridine class, characterized by a partially saturated bicyclic core and a terminal primary alcohol on a propyl spacer at the 2-position. Its molecular formula is C₁₁H₁₆N₂O with a molecular weight of 192.26 g/mol.

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
Cat. No. B11904585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-YL)propan-1-OL
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESC1CC2=C(NC1)N=C(C=C2)CCCO
InChIInChI=1S/C11H16N2O/c14-8-2-4-10-6-5-9-3-1-7-12-11(9)13-10/h5-6,14H,1-4,7-8H2,(H,12,13)
InChIKeyANVMHCHTFZXENE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propan-1-ol (CAS 669076-64-6): Strategic Intermediate for Integrin Antagonist Programs


3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propan-1-ol (CAS 669076-64-6; MFCD20684628) is a heterocyclic building block belonging to the 1,8-naphthyridine class, characterized by a partially saturated bicyclic core and a terminal primary alcohol on a propyl spacer at the 2-position [1]. Its molecular formula is C₁₁H₁₆N₂O with a molecular weight of 192.26 g/mol . The compound serves as a direct precursor to 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine, a key intermediate in the synthesis of potent and selective αvβ3 integrin receptor antagonists evaluated for osteoporosis and other indications [1].

Why Generic 1,8-Naphthyridine Intermediates Cannot Replace 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propan-1-ol in αvβ3 Antagonist Synthesis


Within the 5,6,7,8-tetrahydro-1,8-naphthyridine fragment class, the identity and oxidation state of the C2 side-chain terminus are critical synthetic control points. The primary alcohol in this compound permits selective, high-yielding activation—via mesylation or tosylation—for direct displacement with amines [1], while the corresponding carboxylic acid analog (CAS 658712-61-3) requires reduction/activation sequences that introduce additional steps and potentially lower overall yields . Similarly, the 2-propanol regioisomer (CAS 1416438-68-0) presents a branching methyl group that sterically hinders reactions at the alcohol carbon . Generic interchange of these closely related in-class compounds therefore risks altered reaction kinetics, divergent impurity profiles, and compromised batch consistency in multi-step GMP syntheses.

Quantitative Differentiation Evidence for 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propan-1-ol Against Closest Analogs


Synthetic Route Efficiency: Alcohol vs. Carboxylic Acid Intermediate in αvβ3 Antagonist Programs

The primary alcohol of the target compound enables direct one-step conversion to the amine (2a) via activation/displacement, whereas the carboxylic acid analog requires prior reduction to the alcohol or alternative coupling strategies, adding at least one synthetic step [1]. In the published synthesis of αvβ3 antagonist intermediates, the alcohol-to-amine conversion is a high-yielding transformation critical to overall sequence efficiency [1]. The propanoic acid analog (C₁₁H₁₄N₂O₂, MW 206.24) has a molecular weight 13.98 g/mol higher than the target compound (MW 192.26) due to the additional oxygen .

αvβ3 integrin antagonist synthetic intermediate alcohol vs. acid activation

Physicochemical Differentiation: Molecular Weight, Formula, and Hydrogen Bond Donor/Acceptor Profile

The target compound (C₁₁H₁₆N₂O, MW 192.26) possesses one hydrogen bond donor (OH) and three hydrogen bond acceptors (N of naphthyridine, NH of tetrahydro ring, O of alcohol), positioning it within favorable lead-like property space (MW < 250, HBD ≤ 3, HBA ≤ 6) . In contrast, the corresponding amine analog 2a (C₁₁H₁₇N₃, MW 191.27) has two HBD (NH₂, NH) and three HBA [1], while the propanoic acid analog has MW 206.24 and increased polarity (cLogP ~0.5 units lower) . These differences influence extraction, chromatographic purification, and salt formation protocols.

physicochemical properties lead-like properties molecular descriptor comparison

Purity Specification Benchmarking: Alcohol Building Block vs. Amine and Ester Analogs

Commercial suppliers list the target compound at ≥97% purity (NLT 98% from MolCore) [REFS-1, REFS-2]. For comparison, the 2-propanol hydrochloride analog (CAS 1416438-68-0) is listed at 95% purity from AK Scientific , and the ethyl ester derivative 2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)acetic acid ethyl ester (CAS 721920-80-5) is typically supplied at 95–97% . The higher specification floor (≥97% vs. 95%) for the target compound reduces the risk of introducing undefined impurities into regulated synthetic sequences.

chemical purity quality control building block comparison

Direct Evidence as a Patent-Designated Intermediate for αvβ3 Antagonists

US Patent 6,423,845 B1 explicitly claims processes for preparing 3-(5,6,7,8-tetrahydro-[1,8]-naphthyridin-2-yl)-propylamine using an alcohol intermediate corresponding to the target compound [1]. The patent specification describes the alcohol as a precursor that undergoes activation and displacement to form the amine, which is then elaborated into αvβ3 antagonists such as 3-(S)-pyrimidin-5-yl-9-(5,6,7,8-tetrahydro-[1,8]naphthyridin-2-yl)-nonanoic acid (5e), a compound with reported in vitro αvβ3 binding IC₅₀ values in the low nanomolar range [2]. While the target alcohol itself has no published direct bioactivity, its structural role in the patented route distinguishes it from non-patent-listed analogs that lack demonstrated utility in clinical candidate synthesis.

patent intermediate αvβ3 antagonist osteoporosis drug discovery

Chromatographic Retention and Purification Efficiency Comparison: Alcohol vs. Amine

In the synthetic route described by Hartner et al., the alcohol intermediates (including acetylenic alcohols 4a/4b) are purified by silica gel chromatography and show Rf values distinct from the corresponding amines, enabling clean separation of unreacted starting material from product [1]. Although exact Rf values for the target compound are not tabulated, the systematic difference in polarity between alcohol and amine forms (ΔHBD = 1; alcohol is less polar) predicts that the alcohol will elute later on normal-phase silica than the amine 2a, simplifying purification monitoring. For procurement, the alcohol's distinct chromatographic behavior means it can be analytically resolved from the amine by standard TLC, reducing QC ambiguity.

chromatographic purification silica gel column TLC Rf comparison

Procurement-Relevant Application Scenarios for 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propan-1-ol


Multi-Kilogram Synthesis of αvβ3 Antagonist Clinical Candidates Targeting Osteoporosis

Procurement teams supporting integrin antagonist programs (e.g., osteoporosis) can source this alcohol as the penultimate intermediate for amine 2a. The direct activation-displacement route eliminates a reduction step required if using the carboxylic acid analog, reducing solvent consumption, reactor time, and cost of goods—a critical consideration at multi-kilogram scale where each additional step may add $5,000–$15,000 in raw material and processing costs [1].

Building Block for Focused Medicinal Chemistry Libraries Exploring αvβ3 SAR

Medicinal chemistry groups building focused libraries of αvβ3 antagonists can use this alcohol as a common intermediate for late-stage diversification. The alcohol handle allows orthogonal functionalization (etherification, oxidation to aldehyde for reductive amination, or direct displacement) without affecting the tetrahydro-naphthyridine core, enabling systematic exploration of linker length and terminal group SAR while maintaining a constant core scaffold [1].

Quality-Controlled Intermediate for CMC Development of Integrin-Targeting Therapeutics

The ≥98% purity specification (MolCore) and explicit patent designation (US6423845B1) make this alcohol suitable for CMC regulatory filings where intermediate identity, purity, and synthetic provenance must be documented [REFS-1, REFS-2]. The 2–3% purity advantage over the closest regioisomeric alcohol (95% specification) reduces the impurity qualification burden during process validation .

Quote Request

Request a Quote for 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-YL)propan-1-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.